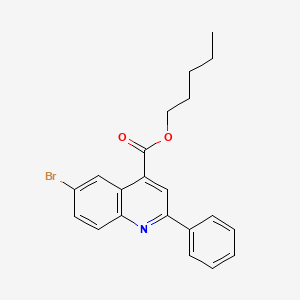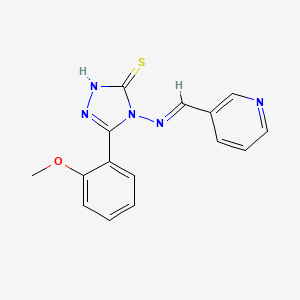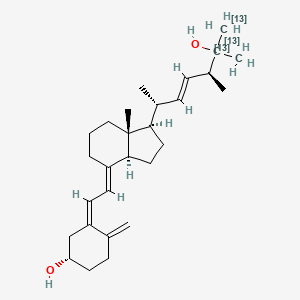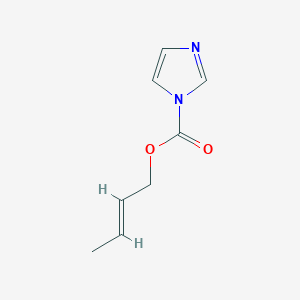
2,2'-Dimercapto-4,4',6,6'-tetrahydroxy-pyrimidino-5,5'pentamethine oxonole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Dimercapto-4,4’,6,6’-tetrahydroxy-pyrimidino-5,5’pentamethine oxonole is a complex organic compound with the molecular formula C13H10N4O4S2 It is known for its unique structural features, which include multiple hydroxyl and mercapto groups attached to a pyrimidine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dimercapto-4,4’,6,6’-tetrahydroxy-pyrimidino-5,5’pentamethine oxonole typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine derivatives with thiol-containing compounds under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and requires careful temperature regulation to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Dimercapto-4,4’,6,6’-tetrahydroxy-pyrimidino-5,5’pentamethine oxonole undergoes various chemical reactions, including:
Oxidation: The mercapto groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to yield thiol derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-Dimercapto-4,4’,6,6’-tetrahydroxy-pyrimidino-5,5’pentamethine oxonole has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antioxidant and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating oxidative stress-related diseases.
Industry: Utilized in the development of advanced materials and as a component in chemical sensors.
Wirkmechanismus
The mechanism of action of 2,2’-Dimercapto-4,4’,6,6’-tetrahydroxy-pyrimidino-5,5’pentamethine oxonole involves its ability to interact with various molecular targets. The mercapto and hydroxyl groups can form strong bonds with metal ions and other electrophilic species, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, thereby influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Dimercapto-4,4’,6,6’-tetrahydroxy-pyrimidino-5,5’pentamethine oxonole: Known for its unique combination of hydroxyl and mercapto groups.
5,5’-Bis(4,6-dihydroxy-2-mercaptopyrimidine)pentamethine oxonole: Similar structure but with different substitution patterns.
6-Hydroxy-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl derivatives: Variations in the pyrimidine ring system.
Uniqueness
2,2’-Dimercapto-4,4’,6,6’-tetrahydroxy-pyrimidino-5,5’pentamethine oxonole stands out due to its specific arrangement of functional groups, which confer unique reactivity and binding properties. This makes it particularly valuable in applications requiring strong and selective interactions with metal ions and other electrophilic species.
Eigenschaften
Molekularformel |
C13H10N4O4S2 |
|---|---|
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
5-[(2E,4E)-5-(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)penta-2,4-dienylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C13H10N4O4S2/c18-8-6(9(19)15-12(22)14-8)4-2-1-3-5-7-10(20)16-13(23)17-11(7)21/h1-6H,(H2,14,15,18,19,22)(H2,16,17,20,21,23)/b3-1+,4-2+ |
InChI-Schlüssel |
LFYHUCUXVULCOB-ZPUQHVIOSA-N |
Isomerische SMILES |
C(=C/C=C1C(=O)NC(=S)NC1=O)\C=C\C2C(=O)NC(=S)NC2=O |
Kanonische SMILES |
C(=CC=C1C(=O)NC(=S)NC1=O)C=CC2C(=O)NC(=S)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-(4-butoxyphenyl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12055313.png)

![Sodium 3-({2-[(2,6-dimethylphenyl)(hydroxyacetyl)amino]ethyl}sulfanyl)-2-hydroxypropanoate](/img/structure/B12055318.png)




![6-Amino-4-(1,3-benzodioxol-5-yl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12055353.png)
